molecular formula C9H14ClN3 B13650468 5-Isopropylpicolinimidamide hydrochloride

5-Isopropylpicolinimidamide hydrochloride

Katalognummer: B13650468
Molekulargewicht: 199.68 g/mol
InChI-Schlüssel: FWYGFELNIORAEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C9H14N3Cl It is a derivative of picolinamide, featuring an isopropyl group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylpicolinimidamide hydrochloride typically involves the reaction of 5-isopropylpyridine-2-carboxylic acid with an appropriate amine, followed by the formation of the hydrochloride salt. One common method involves the use of copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts . The reaction conditions often include the use of solvents like acetonitrile and reagents such as copper(I) iodide and tert-butyl hydroperoxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like solvent extraction, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Isopropylpicolinimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Isopropylpicolinimidamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Isopropylpicolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Isopropylpicolinimidamide hydrochloride include other picolinamide derivatives and compounds with similar structural features. Examples include:

  • 5-Methylpicolinimidamide hydrochloride
  • 5-Ethylpicolinimidamide hydrochloride
  • 5-Propylpicolinimidamide hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for particular applications in research and industry.

Eigenschaften

Molekularformel

C9H14ClN3

Molekulargewicht

199.68 g/mol

IUPAC-Name

5-propan-2-ylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c1-6(2)7-3-4-8(9(10)11)12-5-7;/h3-6H,1-2H3,(H3,10,11);1H

InChI-Schlüssel

FWYGFELNIORAEC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CN=C(C=C1)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.